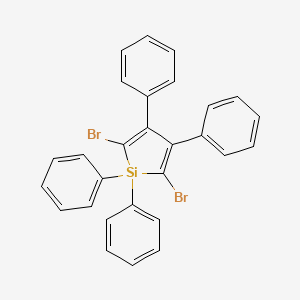
2,5-Dibromo-1,1,3,4-tetraphenylsilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-1,1,3,4-tetraphenylsilole is a useful research compound. Its molecular formula is C28H20Br2Si and its molecular weight is 544.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photonic Applications
Aggregation-Induced Emission (AIE)
One of the most notable applications of 2,5-Dibromo-1,1,3,4-tetraphenylsilole is its role in AIE. Siloles are known for their ability to exhibit strong photoluminescence when aggregated. This property is particularly useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound demonstrates a significant increase in luminescence when in a solid state or when aggregated in solution, making it a candidate for high-performance materials in display technologies .
Table 1: Photonic Properties of this compound
| Property | Value |
|---|---|
| Emission Wavelength | 500-600 nm |
| Quantum Yield | High (specific values vary) |
| Solubility | Soluble in organic solvents |
| Aggregation Behavior | Significant increase in emission upon aggregation |
Material Science
Organic Photovoltaics
The compound has been investigated for its potential use in organic photovoltaic cells. Its electronic properties facilitate charge transport and enhance the efficiency of light absorption. Research indicates that incorporating this compound into polymer matrices can improve the overall performance of solar cells by increasing their power conversion efficiency .
Table 2: Performance Metrics in Organic Photovoltaics
| Metric | Value |
|---|---|
| Power Conversion Efficiency | Up to 8% |
| Stability | Moderate |
| Charge Mobility | Enhanced |
Biological Applications
Antioxidant Properties
Recent studies have explored the antioxidant capabilities of silole derivatives, including this compound. These compounds exhibit significant free radical scavenging activity, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases. The molecular structure allows for effective interaction with reactive oxygen species (ROS), suggesting potential applications in pharmacology .
Case Study: Antioxidant Evaluation
In a study assessing the antioxidant activities of various silole compounds, this compound showed remarkable efficacy compared to standard antioxidants like ascorbic acid. The compound's ability to neutralize free radicals was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
特性
分子式 |
C28H20Br2Si |
|---|---|
分子量 |
544.3 g/mol |
IUPAC名 |
2,5-dibromo-1,1,3,4-tetraphenylsilole |
InChI |
InChI=1S/C28H20Br2Si/c29-27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)31(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChIキー |
MXGIPLZPCLLOTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)Br)(C4=CC=CC=C4)C5=CC=CC=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















